Prednisone 21-Aldehyde
Overview
Description
Prednisone 21-Aldehyde is a derivative of the synthetic corticosteroid prednisone . It has been observed to bind to histones of the calf thymus . It is the degradative Prednisone derivative .
Molecular Structure Analysis
The molecular formula of Prednisone 21-Aldehyde is C21H24O5 . The Prednisone 21-Aldehyde molecule contains a total of 53 bonds. There are 29 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aldehyde (aliphatic), 3 ketones (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The NMR-based structural elucidation of reaction products reveals 21-hydroxyprednisone as the major product for prednisone, while the other product is identified as 1-dehydroadrenosterone obtained due to C–C bond cleavage . A similar pattern of product formation is observed with cortisone, hydrocortisone, and prednisone .Physical And Chemical Properties Analysis
Prednisone 21-Aldehyde has a molecular weight of 356.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 2 . The exact mass is 356.16237386 g/mol .Scientific Research Applications
Pharmaceutical Research and Development
Prednisone 21-Aldehyde is a pharmaceutical secondary standard and certified reference material . It is used in pharmaceutical laboratories and manufacturers for quality control and method development. This includes both qualitative and quantitative analyses .
Calibration Requirements
Prednisone 21-Aldehyde is used in calibration requirements in various analytical applications . This ensures the accuracy and reliability of the instruments used in these applications.
3. Food and Beverage Quality Control Testing In the food and beverage industry, Prednisone 21-Aldehyde can be used in quality control testing . This helps ensure the safety and quality of the products.
Chemical Reaction Studies
Prednisone 21-Aldehyde can be used in studies of chemical reactions. For example, it has been noted that the steroid prednisolone gives out 2H-atoms when it is converted from C-21, –CH 2 OH to C-21, –CHO function .
Mechanism of Action
Target of Action
Prednisone 21-Aldehyde, like other corticosteroids, primarily targets the glucocorticoid receptor . This receptor is a type of nuclear receptor that is present inside many types of cells. Upon activation, it regulates the transcription of various genes that control inflammation, immune response, and other metabolic processes .
Mode of Action
Prednisone 21-Aldehyde interacts with its target by binding to the glucocorticoid receptor. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The activated receptor-ligand complex then translocates to the cell nucleus, where it modulates gene transcription . This interaction leads to changes in the production of proteins that mediate inflammation and immune response .
Biochemical Pathways
The action of Prednisone 21-Aldehyde affects several biochemical pathways. It is involved in the catabolic pathways under both aerobic and anaerobic conditions . The compound’s action can influence the synthesis of all steroid hormones, as CYP11A is the only enzyme that catalyzes the first step of steroid hormone biosynthesis .
Pharmacokinetics
Prednisone, the parent compound of Prednisone 21-Aldehyde, exhibits nonlinear pharmacokinetics . It is biologically inert and is converted to the active form, prednisolone, in the liver . The time to reach maximum concentration (Tmax) for oral prednisone is about 2 hours . The pharmacokinetics of Prednisone 21-Aldehyde might be similar, but specific studies are needed to confirm this.
Result of Action
The primary result of Prednisone 21-Aldehyde’s action is the reduction of inflammation and suppression of the immune system . This is achieved by decreasing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also reduces the activity and volume of the lymphatic system .
Safety and Hazards
Future Directions
While specific future directions for Prednisone 21-Aldehyde are not available, research into intracanal medicaments, which include corticosteroids like Prednisone, is ongoing . This research focuses on the present status of intracanal medicaments, the clinical indications for their use, and future directions for research .
properties
IUPAC Name |
2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-15,18,26H,3-4,6,8,10H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKMJHMOAPNRY-ZPOLXVRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724571 | |
Record name | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisone 21-Aldehyde | |
CAS RN |
70522-55-3 | |
Record name | Prednisone-21-aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070522553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREDNISONE-21-ALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98T8D7BVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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